(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide
Description
(4-Bromo-2-methylbutan-2-yl)dimethylamine hydrobromide is a tertiary amine hydrobromide salt characterized by a branched bromoalkyl chain (4-bromo-2-methylbutan-2-yl) attached to a dimethylamine group. Its structure combines the steric hindrance of the tertiary amine with the ionic properties of the hydrobromide counterion, making it relevant in pharmaceutical and synthetic chemistry as a precursor or intermediate. While direct references to this compound are absent in the provided evidence, its synthesis likely involves alkylation of dimethylamine with a brominated substrate, analogous to methods described for related hydrobromide salts (e.g., using dimethylamine aqueous solutions in condensation reactions) .
Properties
Molecular Formula |
C7H17Br2N |
|---|---|
Molecular Weight |
275.02 g/mol |
IUPAC Name |
4-bromo-N,N,2-trimethylbutan-2-amine;hydrobromide |
InChI |
InChI=1S/C7H16BrN.BrH/c1-7(2,5-6-8)9(3)4;/h5-6H2,1-4H3;1H |
InChI Key |
RYLASQOSVBTKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCBr)N(C)C.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the innovative hydroamination method reported by Baran and coworkers is a significant step towards scalable production .
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents and conditions used in these reactions include:
- Oxidizing agents for oxidation reactions
- Reducing agents for reduction reactions
- Halogenating agents for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .
Scientific Research Applications
(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide has several scientific research applications, including:
- Organic Synthesis : Used as a building block for the preparation of complex organic molecules.
- Medicinal Chemistry : Valuable for the development of drug candidates containing hindered amine motifs.
- Industrial Chemistry : Utilized in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide involves its interaction with molecular targets and pathways. This compound exerts its effects by forming chemically differentiated building blocks that are essential for organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with (4-bromo-2-methylbutan-2-yl)dimethylamine hydrobromide:
4-Bromo-2,5-dimethoxyphenethylamine Hydrochloride (2C-B)
- Structure : A phenethylamine derivative with bromine at the 4-position and methoxy groups at the 2- and 5-positions, forming a hydrochloride salt.
- Key Differences: Backbone: Aromatic phenethylamine vs. aliphatic bromoalkylamine.
Physicochemical Properties :
Property 2C-B HCl Target Compound* Molecular Weight 336.1 g/mol ~265.1 g/mol (estimated) Solubility Soluble in polar solvents Likely polar-solvent soluble (hydrobromide salt) Melting Point 243–245°C Data unavailable (N/A)
Dimethylamine Hydrobromide
- Structure : A simple hydrobromide salt of dimethylamine.
- Key Differences :
Physicochemical Comparison :
Property Dimethylamine HBr Target Compound* Molecular Weight 126.0 g/mol ~265.1 g/mol Melting Point ~170–175°C (decomposes) Likely higher (bulky substituent) Basicity Strong base (pKa ~10.7) Reduced basicity (tertiary amine)
1-(4-(Benzyloxy)phenyl)-2-(dimethylamino)ethan-1-one Hydrobromide
- Structure: Aromatic ketone with a dimethylaminoethyl group and hydrobromide salt.
- Key Differences :
- Functional Groups : Ketone vs. bromoalkyl chain.
- Synthetic Utility : Used in antidepressant intermediates (e.g., O-desmethylvenlafaxine) via reductive amination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
